3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate
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Overview
Description
3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate is a synthetic compound known for its unique physical and chemical properties.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of indole derivatives with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it suitable for various industrial applications, such as in the development of new materials
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they may interact with a variety of targets within the body
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets They may act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Preparation Methods
Chemical Reactions Analysis
3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Comparison with Similar Compounds
3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its use in medicinal chemistry.
1-Methylindole: Used in various chemical syntheses. The uniqueness of 3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate lies in its specific substitution pattern and the presence of the pyrrolidin-1-yl acetate moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-difluoro-2-(1H-indol-2-yl)-1H-indole;2-pyrrolidin-1-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2.C6H11NO2/c17-10-5-3-7-12-14(10)15(18)16(20-12)13-8-9-4-1-2-6-11(9)19-13;8-6(9)5-7-3-1-2-4-7/h1-8,19-20H;1-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWURTCFDVZOAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)O.C1=CC=C2C(=C1)C=C(N2)C3=C(C4=C(N3)C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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